molecular formula C17H14N4O7 B14498875 N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide CAS No. 63169-50-6

N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide

Katalognummer: B14498875
CAS-Nummer: 63169-50-6
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: ZZDMIFDIFUKDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide typically involves the reaction of 6-nitro-2,1-phenylene diamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new acetamide derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide groups may facilitate binding to proteins and enzymes, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-(1,3-Phenylene)diacetamide: Similar structure but lacks nitro groups.

    N,N’-(1,2-Phenylene)diacetamide: Similar structure with different positioning of acetamide groups.

Uniqueness

N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.

Eigenschaften

CAS-Nummer

63169-50-6

Molekularformel

C17H14N4O7

Molekulargewicht

386.3 g/mol

IUPAC-Name

N-[2-(2-acetamido-3-nitrobenzoyl)-6-nitrophenyl]acetamide

InChI

InChI=1S/C17H14N4O7/c1-9(22)18-15-11(5-3-7-13(15)20(25)26)17(24)12-6-4-8-14(21(27)28)16(12)19-10(2)23/h3-8H,1-2H3,(H,18,22)(H,19,23)

InChI-Schlüssel

ZZDMIFDIFUKDQS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.